![molecular formula C14H15NO5S2 B2578755 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895261-60-6](/img/structure/B2578755.png)

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

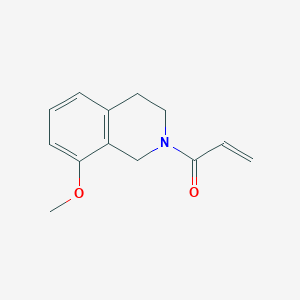

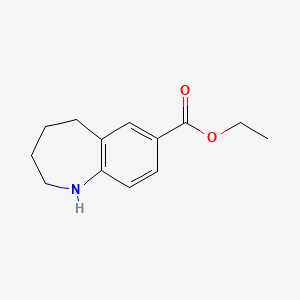

“Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound with the molecular formula C14H15NO5S2 . It is used in the preparation and synthesis of analogs and derivatives of tenoxicam .

Synthesis Analysis

Thiophene-based analogs, such as “this compound”, have been the subject of extensive research due to their potential biological activity . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .Scientific Research Applications

Peroxisome Proliferator-Activated Receptor (PPAR) β/δ Inverse Agonists

A study designed and synthesized ligands based on Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate derivatives, aiming at increased cellular activity for future investigations into the role of PPARβ/δ in physiological and pathophysiological processes. This work highlights the compound's relevance in exploring the therapeutic potential related to metabolic disorders and inflammation (Toth et al., 2016).

Microbial Metabolism

Research into the microbial metabolism of thiophen-2-carboxylate derivatives has provided insights into the biodegradation pathways of these compounds. This includes the use of thiophen-2-carboxylate as a sole carbon, energy, and sulfur source for microbial growth, elucidating the metabolic pathways involved in its degradation and potential applications in bioremediation (Cripps, 1973).

Anti-proliferative Activity and Tumor Cell Selectivity

The study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including derivatives of this compound, demonstrated pronounced anti-proliferative activity with significant tumor cell selectivity. This research opens up new avenues for the development of targeted cancer therapies (Thomas et al., 2017).

Chemical Synthesis and Biological Activity

A variety of studies focus on the synthesis and biological activity of novel compounds derived from this compound, exploring their potential in medicinal chemistry for antibacterial and antifungal applications. This includes investigations into their mechanism of action, efficacy against various pathogens, and potential as lead compounds for drug development (Altundas et al., 2010).

Environmental Chemistry

Research into the photochemical degradation of crude oil components, including derivatives of this compound, provides valuable insights into the environmental fate of these compounds following oil spills. Understanding their degradation pathways helps in assessing the environmental impact and developing strategies for mitigation and clean-up (Andersson & Bobinger, 1996).

Safety and Hazards

Future Directions

As a useful research chemical, “Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” has potential applications in the development of new pharmaceuticals and other biologically active compounds . Its future directions will likely involve further exploration of its properties and potential uses in various fields of research.

properties

IUPAC Name |

methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-3-20-11-7-5-4-6-10(11)15-22(17,18)12-8-9-21-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTLZZJDCUFRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2578676.png)

![2-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2578678.png)

![1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2578680.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide](/img/structure/B2578685.png)

![2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2578688.png)

![N-[(2E)-6-(ethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B2578689.png)

![1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2578691.png)